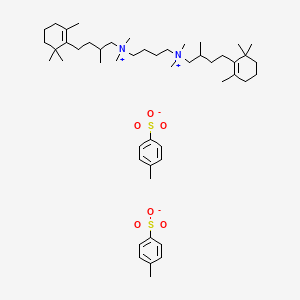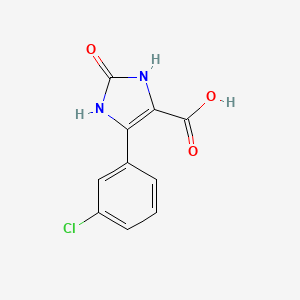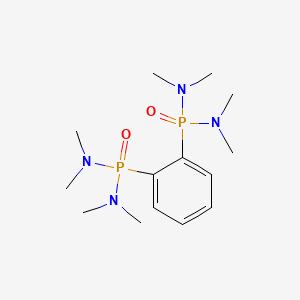
1,2-bis-(Dimethylaminophosphinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis-(Dimethylaminophosphinyl)benzene is an organophosphorus compound with the molecular formula C14H28N4O2P2 It is known for its unique structure, where two dimethylaminophosphinyl groups are attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-bis-(Dimethylaminophosphinyl)benzene can be synthesized through several methods. One common approach involves the reaction of dimethylamine with a suitable phosphinylating agent in the presence of a benzene derivative. The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-bis-(Dimethylaminophosphinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl groups to phosphines.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-bis-(Dimethylaminophosphinyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-bis-(Dimethylaminophosphinyl)benzene involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate.
Comparación Con Compuestos Similares
1,2-bis-(Diphenylphosphino)benzene: Another organophosphorus compound with similar coordination properties.
1,2-bis-(Di-tert-butylphosphinomethyl)benzene: Known for its use in catalysis and coordination chemistry.
Uniqueness: 1,2-bis-(Dimethylaminophosphinyl)benzene is unique due to its dimethylamino groups, which provide distinct electronic and steric properties compared to other phosphinyl derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H28N4O2P2 |
|---|---|
Peso molecular |
346.35 g/mol |
Nombre IUPAC |
N-[[2-[bis(dimethylamino)phosphoryl]phenyl]-(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C14H28N4O2P2/c1-15(2)21(19,16(3)4)13-11-9-10-12-14(13)22(20,17(5)6)18(7)8/h9-12H,1-8H3 |
Clave InChI |
RTWQNCQOMPLADC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(C1=CC=CC=C1P(=O)(N(C)C)N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



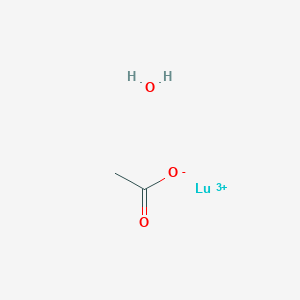
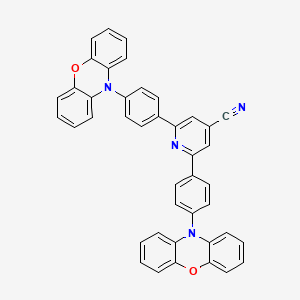
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
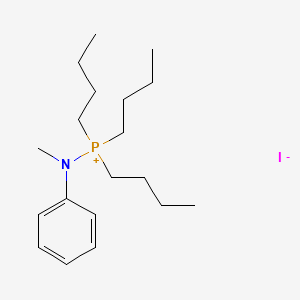
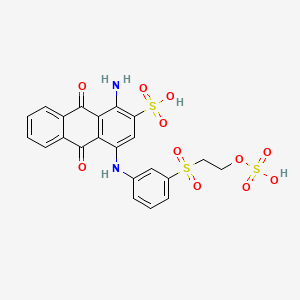
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
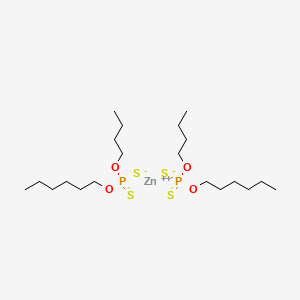
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
